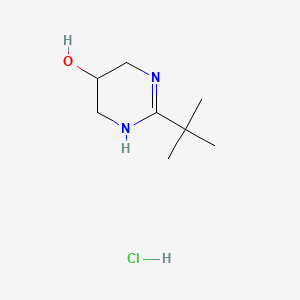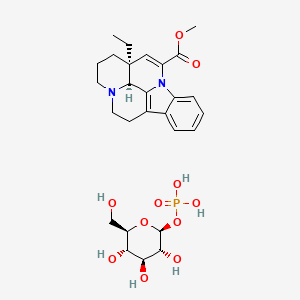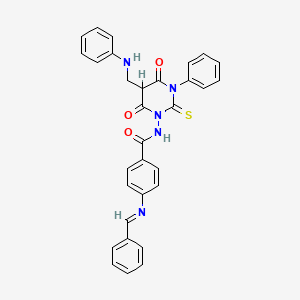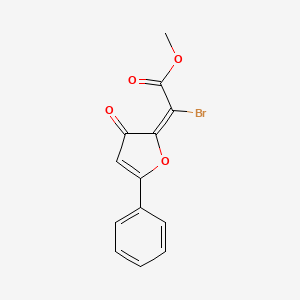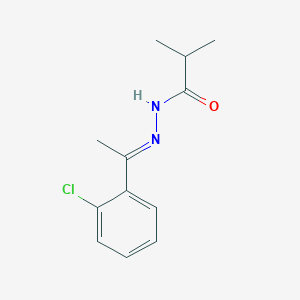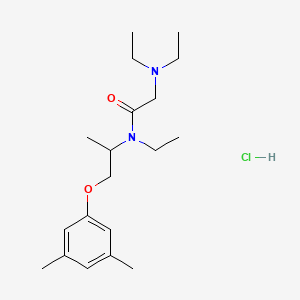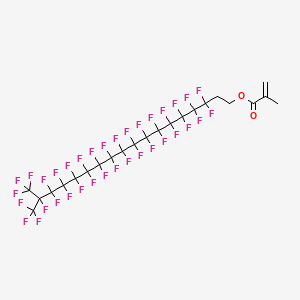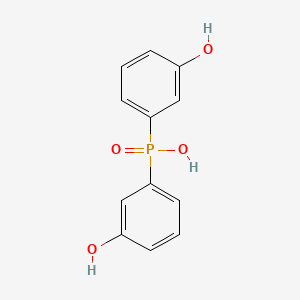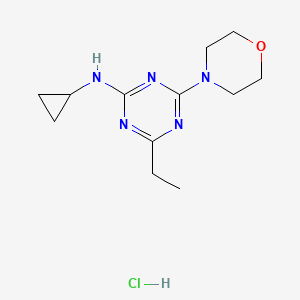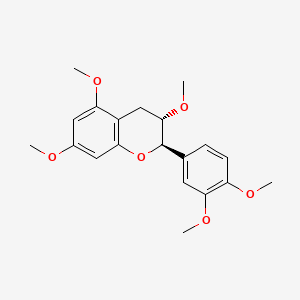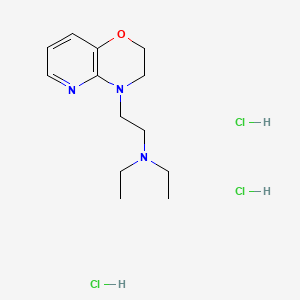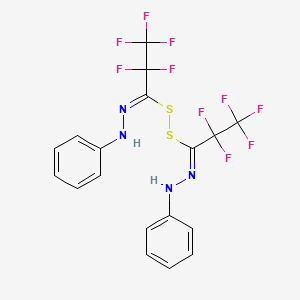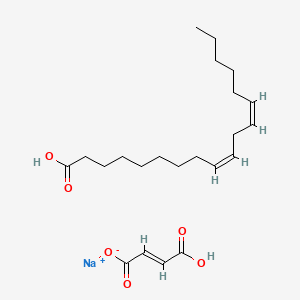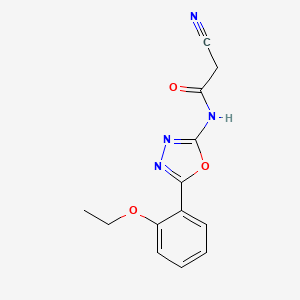
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamide group, a cyano group, and an oxadiazole ring, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of an amine with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives and quinones.
Reduction: Amines and other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2-cyano-N-(2-ethoxyphenyl)-: Similar structure but lacks the oxadiazole ring.
Acetamide, 2-cyano-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the oxadiazole ring.
Propiedades
Número CAS |
160893-83-4 |
|---|---|
Fórmula molecular |
C13H12N4O3 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-cyano-N-[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H12N4O3/c1-2-19-10-6-4-3-5-9(10)12-16-17-13(20-12)15-11(18)7-8-14/h3-6H,2,7H2,1H3,(H,15,17,18) |
Clave InChI |
JDMDZOGZBIALGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


